6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
CAS No.: 1021215-82-6
Cat. No.: VC6483756
Molecular Formula: C22H26FN5O4
Molecular Weight: 443.479
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021215-82-6 |
|---|---|
| Molecular Formula | C22H26FN5O4 |
| Molecular Weight | 443.479 |
| IUPAC Name | 6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-7-(2-methoxyethyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C22H26FN5O4/c1-24-19-15(20(29)25(2)22(24)31)14-18(28(19)12-13-32-3)21(30)27-10-8-26(9-11-27)17-7-5-4-6-16(17)23/h4-7,14H,8-13H2,1-3H3 |
| Standard InChI Key | IUEWEFVMSODDJK-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(N2CCOC)C(=O)N3CCN(CC3)C4=CC=CC=C4F)C(=O)N(C1=O)C |
Introduction
Structural Analysis and Molecular Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in modulating enzyme activity. Key structural elements include:
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2-Fluorophenylpiperazine moiety: Attached via a carbonyl group at position 6, this subunit is associated with enhanced receptor binding due to fluorine's electronegativity .
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Methoxyethyl substituent: Positioned at C7, this group may improve solubility and pharmacokinetic properties.
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Dimethyl groups: At N1 and N3, these modifications likely reduce metabolic degradation.
The molecular formula is C₂₂H₂₆FN₅O₄, with a molecular weight of 443.479 g/mol. The SMILES string (FC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C4C(=O)N(C)C(=O)N(C4=NC=C3CCOC)C) and InChI key (IVTZRJKKXSKXKO-UHFFFAOYSA-N) further delineate its connectivity .
Synthesis and Preparation
Synthesis involves multi-step organic reactions, typically beginning with condensation of α-halomethylbenzylketones and pyrimidine derivatives to form the pyrrolopyrimidine core. Subsequent modifications include:
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Piperazine incorporation: Coupling 1-(2-fluorophenyl)piperazine (CAS: 1011-15-0) via carbonyl chloride intermediates .
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Methoxyethyl introduction: Alkylation or nucleophilic substitution at C7 using 2-methoxyethyl halides.
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N-methylation: Dimethylation at N1 and N3 using methyl iodide or dimethyl sulfate under basic conditions.
A representative synthetic route is summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core formation | α-Chloroketone, pyrimidine, K₂CO₃ | 45–50 |
| 2 | Piperazine coupling | 1-(2-Fluorophenyl)piperazine, DCC | 60–65 |
| 3 | Methoxyethyl substitution | 2-Bromoethyl methyl ether, DMF | 55–60 |
| 4 | N-methylation | CH₃I, NaH, THF | 70–75 |
Data inferred from analogous syntheses .
Physicochemical Properties
Experimental data for this compound remains sparse, but properties are extrapolated from its subunits:
The fluorophenyl group enhances lipid solubility, while the methoxyethyl chain introduces moderate polarity .
Research Gaps and Future Directions
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Target Identification: Proteomic studies are needed to map binding partners.
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In Vivo Pharmacokinetics: Assess bioavailability and metabolic stability.
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Structural Optimization: Modify the methoxyethyl chain to improve solubility.
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